

# A Spectroscopic Comparison of (E)- and (Z)-5-Methyl-2-hexene Isomers

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## Compound of Interest

Compound Name: 5-Methyl-2-hexene

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Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the geometric isomers (E)- and (Z)-**5-Methyl-2-hexene**. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a basis for the unambiguous identification and differentiation of these two compounds.

## Spectroscopic Data Summary

The key spectroscopic data for (E)- and (Z)-**5-Methyl-2-hexene** are summarized in the tables below. These values highlight the distinct spectroscopic signatures arising from the different spatial arrangements of the substituents around the carbon-carbon double bond.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Proton Assignment	(E)-5-Methyl-2-hexene	(Z)-5-Methyl-2-hexene
Chemical Shift ( $\delta$ , ppm)	Chemical Shift ( $\delta$ , ppm)	
H1 (CH <sub>3</sub> -C=)	1.68 (d)	1.65 (d)
H2 (=CH-CH <sub>3</sub> )	5.43 (dq)	5.39 (dq)
H3 (=CH-CH <sub>2</sub> )	5.41 (dt)	5.30 (dt)
H4 (CH <sub>2</sub> -CH)	1.95 (t)	2.50 (t)
H5 (CH(CH <sub>3</sub> ) <sub>2</sub> )	1.75 (m)	1.78 (m)
H6 (CH(CH <sub>3</sub> ) <sub>2</sub> )	0.88 (d)	0.90 (d)

Note: Predicted data obtained from an online NMR prediction tool. Actual experimental values may vary slightly.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Carbon Assignment	(E)-5-Methyl-2-hexene	(Z)-5-Methyl-2-hexene
Chemical Shift ( $\delta$ , ppm)[1][2]	Chemical Shift ( $\delta$ , ppm)[3]	
C1 (CH <sub>3</sub> -C=)	17.8	12.8
C2 (=CH-CH <sub>3</sub> )	124.9	123.5
C3 (=CH-CH <sub>2</sub> )	132.6	131.5
C4 (CH <sub>2</sub> -CH)	41.5	36.4
C5 (CH(CH <sub>3</sub> ) <sub>2</sub> )	29.8	29.9
C6 (CH(CH <sub>3</sub> ) <sub>2</sub> )	22.5	22.6

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode	(E)-5-Methyl-2-hexene	(Z)-5-Methyl-2-hexene
Wavenumber (cm <sup>-1</sup> )[4]	Wavenumber (cm <sup>-1</sup> )[5]	
=C-H Stretch	~3020	~3015
C-H Stretch (sp <sup>3</sup> )	2850-2960	2860-2960
C=C Stretch	~1670	~1655
=C-H Bend (out-of-plane)	~965 (trans)	~690 (cis)

Table 4: Mass Spectrometry (MS) Data

m/z	Proposed Fragment	(E)-5-Methyl-2-hexene	(Z)-5-Methyl-2-hexene
Relative Intensity (%) [2][6]	Relative Intensity (%) [3]		
98	[M] <sup>+</sup>	Present	Present
83	[M-CH <sub>3</sub> ] <sup>+</sup>	Moderate	Moderate
56	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	High	High
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Base Peak	Base Peak
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	High	High

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the liquid alkene sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 2 s. A total of 16 scans are acquired for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are employed. Several hundred to a few thousand scans are typically required to achieve an adequate signal-to-noise ratio.

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

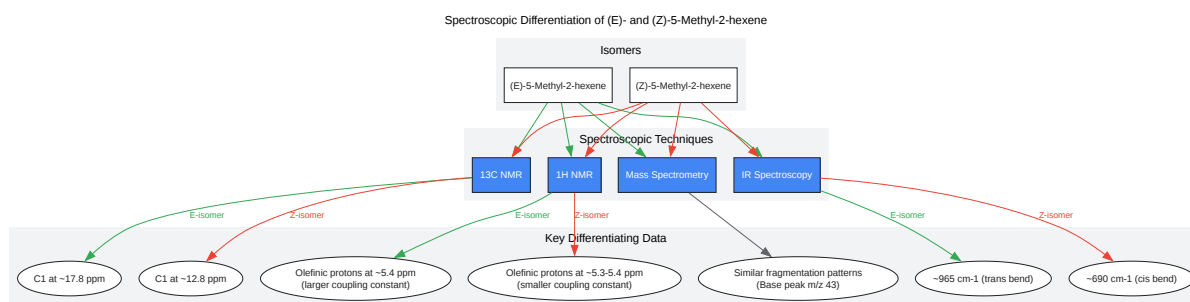
- **Sample Preparation:** A thin film of the neat liquid sample is prepared by placing a drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** The FT-IR spectrum is recorded using a spectrometer with a deuterated triglycine sulfate (DTGS) detector. The spectrum is typically acquired over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

## 3. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The liquid alkene sample is diluted to a concentration of approximately 1  $\mu\text{L}/\text{mL}$  in a volatile solvent such as hexane or dichloromethane.
- **Gas Chromatography:** A 1  $\mu\text{L}$  aliquot of the diluted sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ). The injector temperature is set to 250°C. The oven temperature program starts at 40°C for 2 minutes, then ramps to 200°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- **Mass Spectrometry:** The column outlet is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass-to-charge ratio ( $m/z$ ) range of 35-300.

# Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of **5-Methyl-2-hexene** based on their characteristic spectroscopic data.



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Caption: Workflow for distinguishing isomers via key spectroscopic data.

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